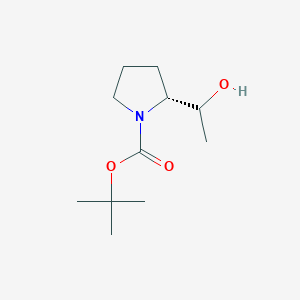
2'-Chlorobiphenyl-2-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chlorobiphenyl-2-methylamine is an organic compound with the molecular formula C13H12ClN. It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a methylamine group is attached to the 2 position of the biphenyl structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chlorobiphenyl-2-methylamine typically involves the reaction of 2-chlorobiphenyl with methylamine. One common method includes the use of a Grignard reagent, where 2-chlorobiphenyl is reacted with methylmagnesium bromide to form the corresponding biphenyl intermediate. This intermediate is then treated with methylamine under controlled conditions to yield 2’-Chlorobiphenyl-2-methylamine .
Industrial Production Methods
Industrial production of 2’-Chlorobiphenyl-2-methylamine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2’-Chlorobiphenyl-2-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated biphenyls or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include various biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2’-Chlorobiphenyl-2-methylamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 2’-Chlorobiphenyl-2-methylamine involves its interaction with cellular components, particularly enzymes and receptors. The compound can bind to specific molecular targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobiphenyl: A simpler analog without the methylamine group.
4-Chlorobiphenyl: Another chlorinated biphenyl with the chlorine atom at the 4 position.
2,2’-Dichlorobiphenyl: A compound with two chlorine atoms at the 2 and 2’ positions.
Uniqueness
2’-Chlorobiphenyl-2-methylamine is unique due to the presence of both a chlorine atom and a methylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions .
Propiedades
Número CAS |
876170-46-6 |
|---|---|
Fórmula molecular |
C13H12ClN |
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
[2-(2-chlorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H12ClN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H,9,15H2 |
Clave InChI |
CQHFRBPHEMVDPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)


![tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)


![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)


